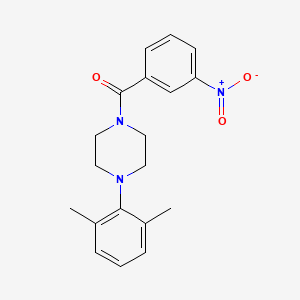
2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione, also known as Cl-NQ, is a synthetic organic compound with a molecular formula of C18H10ClO2. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione as a fluorescent probe for ROS detection involves the oxidation of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione by ROS to form a highly fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the system. 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has been shown to have high selectivity and sensitivity for detecting various types of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects:
2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has been reported to have low toxicity and minimal interference with cellular functions, making it a useful tool for studying ROS-related biological processes. In addition to ROS detection, 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has also been used in studies of mitochondrial dysfunction, oxidative stress, and inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione in different biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione is its high selectivity and sensitivity for detecting ROS in living systems, allowing for real-time monitoring and visualization of ROS dynamics. Moreover, 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has low toxicity and minimal interference with cellular functions, making it a useful tool for studying ROS-related biological processes. However, one of the limitations of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione is its relatively short fluorescence lifetime, which may limit its use in some applications. In addition, the synthesis of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione is complex and time-consuming, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione. One potential direction is to modify the chemical structure of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione to improve its fluorescence properties, such as increasing the fluorescence lifetime or enhancing the fluorescence quantum yield. Another direction is to explore the use of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione in other biological systems, such as animal models and clinical samples, to further understand its potential applications in disease diagnosis and treatment. Moreover, the combination of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione with other imaging techniques, such as confocal microscopy and multi-photon microscopy, may provide new insights into the dynamic behavior of ROS in living systems.
Synthesemethoden
2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 4-chloro-1-naphthol with 2-hydroxy-1,3-indanedione, followed by cyclization and oxidation reactions. The final product can be obtained through crystallization and purification steps. This synthesis method has been well-established and can produce high yields of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has been extensively used in scientific research as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells and tissues. ROS are highly reactive molecules that play critical roles in various biological processes, including cell signaling, metabolism, and immune response. However, excessive ROS production can cause oxidative stress and damage to cellular components, leading to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione can selectively interact with ROS and generate a fluorescence signal, allowing for real-time monitoring and visualization of ROS dynamics in living systems.
Eigenschaften
IUPAC Name |
2-(4-chloronaphthalen-1-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLVYSEQLNPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)










![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)

![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)